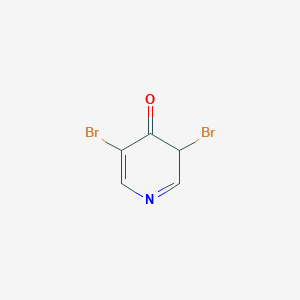
3,5-Dibromopyridin-4(3H)-one
Overview
Description
3,5-Dibromopyridine is a chemical compound with the formula C5H3Br2N . It has a molecular weight of 236.892 . Another similar compound is 3,5-Dibromo-4-pyridinamine, which has a molecular formula of C5H4Br2N2 and an average mass of 251.907 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromopyridine consists of a pyridine ring with bromine atoms at the 3 and 5 positions . The structure of 3,5-Dibromo-4-pyridinamine is similar, but it also contains an amine group at the 4 position .Scientific Research Applications
Polymer Synthesis and Functionalization
The compound has been utilized in the preparation of dibromopyridines with –(CH2)m–SO3Na groups, which are subsequently converted into polymers exhibiting proton conducting properties and high stability towards oxidation. This illustrates its role in creating functional materials for potential applications in energy and electronics (Takei et al., 2012).
Catalysis and Organic Synthesis
Research highlights its importance in regioselective Suzuki cross-coupling reactions, offering a pathway to synthesize substituted pyridines that are challenging to prepare by other means. This capability underlines its utility in creating complex organic molecules for pharmaceuticals and agrochemicals (Sicre et al., 2006).
Drug Design and Biological Studies
The compound has been foundational in the design and analysis of novel molecules with potential biological activity. For instance, a study focused on the structure and antioxidant activity of a novel phthalide derivative, indicating the compound's role in developing new therapeutic agents (Yılmaz et al., 2020).
Material Science and Engineering
3,5-Dibromopyridin-4(3H)-one derivatives have been applied in the development of electronic materials, such as in the synthesis of diferrocenylpyridine, showcasing its application in creating components for electronic devices and sensors (Wright et al., 2012).
Computational Chemistry and Molecular Design
The compound is also significant in computational studies aimed at designing novel antibacterial agents. Using QSAR methods based on MOLMAP descriptors, researchers have proposed new derivatives with enhanced activity, illustrating the compound's potential in facilitating drug discovery processes (Sabet et al., 2012).
properties
IUPAC Name |
3,5-dibromo-3H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVNAXWYRMETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=C(C(=O)C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



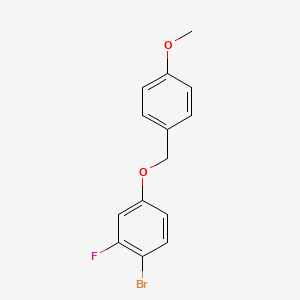
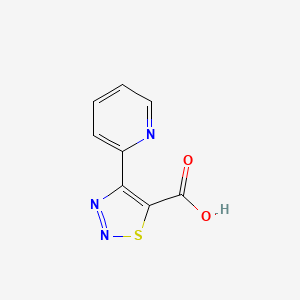
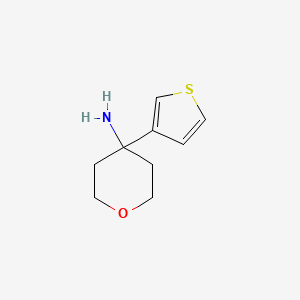

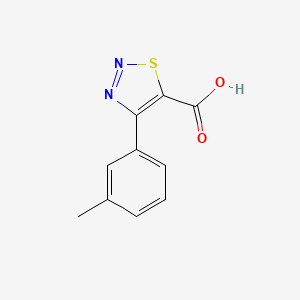
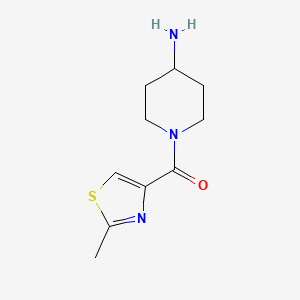
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

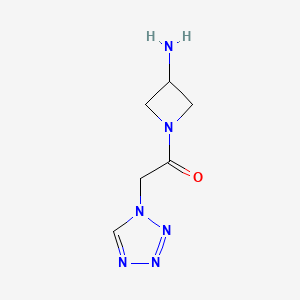
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)
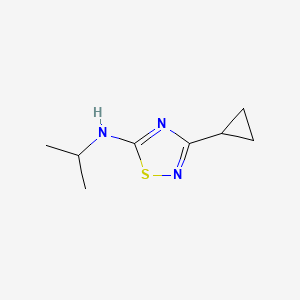
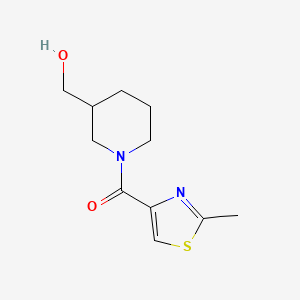
![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)